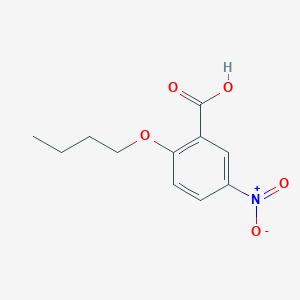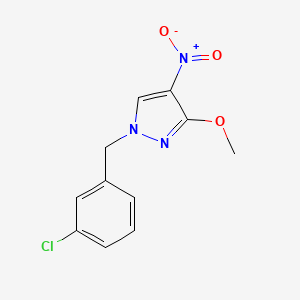
N-(4-acetylphenyl)-4-(propionylamino)benzamide
Descripción general
Descripción
N-(4-acetylphenyl)-4-(propionylamino)benzamide, also known as APB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APB belongs to the class of N-acyl amino acid derivatives and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-(propionylamino)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. The compound's ability to inhibit FAAH has been shown to increase the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has been studied for its potential use in the treatment of chronic pain, inflammation, and neurological disorders such as epilepsy, Alzheimer's disease, and multiple sclerosis.
Mecanismo De Acción
N-(4-acetylphenyl)-4-(propionylamino)benzamide works by inhibiting FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which then activate cannabinoid receptors in the body. This activation leads to various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. Additionally, this compound has been shown to have anti-cancer effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-(propionylamino)benzamide has several advantages for lab experiments. The compound is relatively stable and easy to handle, making it suitable for various experimental protocols. This compound is also highly selective for FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound's limited solubility in water can make it challenging to administer in vivo, and its relatively high cost can limit its widespread use in research.
Direcciones Futuras
There are several future directions for N-(4-acetylphenyl)-4-(propionylamino)benzamide research. One potential avenue is the development of this compound analogs with improved pharmacokinetic properties and increased selectivity for FAAH. Another direction is the investigation of this compound's potential use in combination with other drugs for the treatment of various medical conditions. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying this compound's effects on the endocannabinoid system and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound with significant potential for therapeutic applications in various medical conditions. The compound's ability to inhibit FAAH and increase endocannabinoid levels has been shown to have various biochemical and physiological effects in preclinical studies. While this compound has several advantages for lab experiments, its limited solubility and high cost can limit its widespread use in research. However, further studies are needed to elucidate the precise mechanisms underlying this compound's effects and its potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-17(22)19-15-10-6-14(7-11-15)18(23)20-16-8-4-13(5-9-16)12(2)21/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCGUFOYQDTATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dichlorobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4396644.png)

![1'-[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4396674.png)
![1-benzyl-4-{4-[(benzylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B4396679.png)

![4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4396691.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4396696.png)
![2-{4-[4-methoxy-3-(methoxymethyl)benzyl]-1-piperazinyl}-N,N-dimethylacetamide trifluoroacetate](/img/structure/B4396700.png)

![N-isopropyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4396707.png)
![tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B4396709.png)


![(2,2-dimethylpropyl){5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4396731.png)
